Bienvenue dans la boutique en ligne BenchChem!

5-amino-1-(4-fluorobenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Adenosine A3 receptor GPCR pharmacology Radioligand binding

The compound 5-amino-1-(4-fluorobenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 900013-69-6) is a heterocyclic small molecule belonging to the 5-amino-1,2,3-triazole-4-carboxamide (ATC) chemotype, characterized by a C17H16FN5O2 molecular formula and a molecular weight of 341.34 g/mol. It features a unique substitution pattern combining a 4-fluorobenzyl group at the N1 position and a 3-methoxyphenyl amide at the C4 position, distinguishing it from other ATC derivatives.

Molecular Formula C17H16FN5O2
Molecular Weight 341.346
CAS No. 900013-69-6
Cat. No. B2533335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-(4-fluorobenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
CAS900013-69-6
Molecular FormulaC17H16FN5O2
Molecular Weight341.346
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)F)N
InChIInChI=1S/C17H16FN5O2/c1-25-14-4-2-3-13(9-14)20-17(24)15-16(19)23(22-21-15)10-11-5-7-12(18)8-6-11/h2-9H,10,19H2,1H3,(H,20,24)
InChIKeyQMBNOSKNGOOUOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-1-(4-fluorobenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 900013-69-6): Structural Identity and Core Chemotype


The compound 5-amino-1-(4-fluorobenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 900013-69-6) is a heterocyclic small molecule belonging to the 5-amino-1,2,3-triazole-4-carboxamide (ATC) chemotype, characterized by a C17H16FN5O2 molecular formula and a molecular weight of 341.34 g/mol . It features a unique substitution pattern combining a 4-fluorobenzyl group at the N1 position and a 3-methoxyphenyl amide at the C4 position, distinguishing it from other ATC derivatives. This scaffold has been investigated for kinase inhibition and adenosine receptor modulation, with BindingDB data indicating measurable affinity for the human adenosine A3 receptor [1]. The ATC core itself has been extensively optimized in medicinal chemistry campaigns for antiparasitic and anticancer applications, demonstrating that this chemotype offers tractable structure-activity relationships and drug-like properties [2].

Why 5-Amino-1,2,3-Triazole-4-Carboxamide Analogs Cannot Be Considered Interchangeable (CAS 900013-69-6)


Within the 5-amino-1,2,3-triazole-4-carboxamide (ATC) series, small changes in N1-benzyl and C4-amide substitution produce profound shifts in target engagement, potency, and selectivity profiles. The ATC optimization campaign against Trypanosoma cruzi demonstrated that even minor modifications to the benzyl or amide substituents altered pEC50 values by orders of magnitude and significantly impacted aqueous solubility and metabolic stability [1]. For CAS 900013-69-6, the specific combination of a 4-fluorobenzyl N1 substituent and a 3-methoxyphenyl C4-amide is not replicated in any other commercially cataloged ATC analog, making it a structurally unique entity. Without direct comparative data showing that a cheaper or more readily available analog (e.g., the 4-fluorophenyl or 2-methoxyphenyl variants) reproduces the same target-binding fingerprint, substitution carries a high risk of altering the biological outcome, compromising experimental reproducibility and procurement validity.

Quantitative Differentiation: Head-to-Head and Class-Level Evidence for 5-Amino-1-(4-fluorobenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide


Human Adenosine A3 Receptor Binding Affinity (Ki = 1.81 µM) vs. Closest ChEMBL Analog

CAS 900013-69-6 exhibits a measured binding affinity (Ki) of 1.81 µM for the human adenosine A3 receptor, determined by displacement of [125I]I-AB-MECA in CHO cells expressing the human A3 receptor [1]. This represents the only publicly available quantitative target-engagement data for this compound. The closest ChEMBL-cataloged analog with A3 binding data, CHEMBL3335524 (which shares the same triazole core but differs in substitution), shows a markedly weaker Ki of 4.36 µM in a related assay system [2], indicating that the 4-fluorobenzyl/3-methoxyphenyl substitution pattern of CAS 900013-69-6 confers approximately 2.4-fold higher A3 affinity.

Adenosine A3 receptor GPCR pharmacology Radioligand binding

Structural Uniqueness Among Commercially Available 5-Amino-1,2,3-Triazole-4-Carboxamide Analogs

A systematic search of publicly cataloged 5-amino-1,2,3-triazole-4-carboxamide analogs reveals that no other commercially available compound simultaneously carries a 4-fluorobenzyl group at N1 and a 3-methoxyphenyl amide at C4. The nearest analogs include 5-amino-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 93416-62-7, lacking the 3-methoxyphenyl amide) , 5-amino-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (Hit2Lead catalog, differing at both N1 and amide positions) , and 5-amino-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 93416-62-7, regioisomeric fluoro substitution without the methoxyphenyl amide) [1]. This unique substitution pattern occupies a distinct region of chemical space within the ATC series.

Chemical library screening Scaffold uniqueness SAR tool compound

Kinase Inhibition Potential Based on ATC Scaffold Class-Level Evidence

The 5-amino-1,2,3-triazole-4-carboxamide (ATC) scaffold has been validated as a kinase inhibitor chemotype. Patent literature explicitly describes 5-amino-1,2,3-triazole-4-carboxamide derivatives as possessing tyrosine kinase inhibitory and antiangiogenic activities [1]. Kuujia.com catalog data identifies CAS 900013-69-6 specifically as a compound investigated for its kinase inhibitor role [2]. While no direct kinase profiling data is publicly available for this specific compound, the ATC scaffold has demonstrated antiproliferative activity across multiple cancer cell lines, with certain optimized analogs achieving nanomolar potency [3]. The 5-amino substituent is critical for this activity; methylation at the 5-position (producing 5-methyl analogs) shifts the antimicrobial selectivity profile toward Gram-positive bacteria rather than pathogenic yeast, demonstrating that the 5-amino group is a key pharmacophoric element [4].

Kinase inhibitor Anticancer Antiparasitic scaffold

Scaffold-Level Drug-Like Property Optimization: Solubility and Metabolic Stability

The ATC scaffold has undergone systematic optimization for drug-like properties, with demonstrated improvements in aqueous solubility and metabolic stability that translated to significant gains in oral exposure in a mouse model of Chagas disease [1]. While compound-specific ADME data for CAS 900013-69-6 are not publicly available, the 4-fluorobenzyl and 3-methoxyphenyl substituents are expected to influence lipophilicity and metabolic liability in predictable ways relative to the published ATC SAR. The ATC optimization campaign achieved sufficient oral exposure to suppress parasite burden in vivo, establishing that this chemotype can achieve pharmacologically relevant systemic concentrations [1]. For procurement decisions, this class-level ADME validation reduces the risk associated with investing in a compound that has not undergone individual ADME profiling, as the scaffold itself has been de-risked.

ADME optimization Aqueous solubility Metabolic stability Oral exposure

5-Amino Substituent as a Critical Pharmacophoric Determinant Differentiating Biological Profile from 5-Methyl and 5-Unsubstituted Analogs

The 5-amino group on the 1,2,3-triazole core is not merely a synthetic handle but a decisive pharmacophoric element that determines biological target selectivity. In a comparative antimicrobial study, 5-amino-1H-1,2,3-triazole-4-carboxamide analog 8b demonstrated activity against the pathogenic yeast Candida albicans, whereas 5-methyl-substituted analogs 4d, 4l, and 4r were selectively potent against Gram-positive Staphylococcus aureus [1]. This divergent selectivity profile demonstrates that the 5-position substituent is a binary switch for target engagement in antimicrobial applications. CAS 900013-69-6 retains the 5-amino group, aligning it with the antifungal/antiparasitic selectivity branch rather than the antibacterial branch. For researchers investigating antifungal or antiparasitic mechanisms, this substituent-based differentiation provides a rational basis for selecting 5-amino ATC analogs over their 5-methyl counterparts, which would be expected to engage different molecular targets.

Pharmacophore Antimicrobial selectivity Structure-activity relationship

Evidence Gap Advisory: Absence of Compound-Specific In Vitro ADMET, Selectivity, and In Vivo Data

A comprehensive literature and database search (PubMed, BindingDB, ChEMBL, PubChem, Google Patents, and major vendor catalogs) reveals that no compound-specific in vitro ADMET parameters (aqueous solubility, logP, metabolic stability, CYP inhibition, permeability), no selectivity profiling data (kinase panel, CEREP panel, or safety pharmacology), and no in vivo pharmacokinetic or efficacy data are publicly available for CAS 900013-69-6 as of the search date [1]. The available evidence is limited to one radioligand binding data point (A3 Ki) and class-level inferences from structurally related ATC compounds. This gap is not unusual for early-stage screening compounds or chemical biology probes, but it must be explicitly factored into procurement decisions. Users requiring compounds with pre-existing ADMET or selectivity data should consider this limitation carefully. Conversely, users seeking a structurally novel ATC analog for de novo profiling may find this compound advantageous precisely because its pharmacological space remains largely unexplored.

Data transparency Procurement risk assessment Evidence limitation

Recommended Research and Procurement Scenarios for 5-Amino-1-(4-fluorobenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 900013-69-6)


Adenosine A3 Receptor Pharmacological Probe Development

CAS 900013-69-6 can serve as a starting point for developing adenosine A3 receptor pharmacological tool compounds. Its measured Ki of 1.81 µM against the human A3 receptor provides a defined affinity anchor for structure-activity relationship (SAR) exploration. The compound's ~2.4-fold affinity advantage over the nearest ChEMBL analog (CHEMBL3335524, Ki = 4.36 µM) [1] suggests that the 4-fluorobenzyl/3-methoxyphenyl substitution pattern contributes favorably to A3 binding. Researchers can use this compound as a scaffold for systematic modification of the N1-benzyl and C4-amide groups to map A3 pharmacophore requirements and improve affinity toward the nanomolar range.

Kinase Inhibitor Hit-to-Lead Optimization Starting Point

As an ATC derivative with vendor-annotated kinase inhibitor investigation history and patent-supported class-level kinase/antiangiogenic activity [1], CAS 900013-69-6 is positioned as a hit-to-lead starting point for kinase inhibitor programs. Its unique 4-fluorobenzyl/3-methoxyphenyl substitution pattern occupies unexplored chemical space within the ATC chemotype, offering medicinal chemists a fresh SAR vector. The scaffold's demonstrated optimization trajectory—where systematic modification improved potency to submicromolar levels, enhanced solubility, and achieved oral exposure in vivo [2]—provides a validated roadmap for lead optimization.

Antiparasitic or Antifungal Drug Discovery Leveraging 5-Amino Pharmacophore Selectivity

The 5-amino substituent on CAS 900013-69-6 aligns it with the antifungal/antiparasitic selectivity branch of the ATC series. Published data show that 5-amino-ATC analogs are active against pathogenic yeast (C. albicans) while 5-methyl analogs shift selectivity toward Gram-positive bacteria (S. aureus) . For neglected disease programs targeting Trypanosoma cruzi or other kinetoplastid parasites, where the ATC scaffold has proven efficacy [1], CAS 900013-69-6 offers a structurally distinct entry point with the correct 5-amino pharmacophore. Its unexplored biological profile also makes it suitable for phenotypic screening against additional parasitic or fungal targets.

Chemical Biology Tool for Scaffold-Uniqueness-Driven Target Deconvolution

Because no other commercially available ATC analog combines the 4-fluorobenzyl N1 substituent with the 3-methoxyphenyl C4-amide , CAS 900013-69-6 is valuable for chemical biology studies requiring a structurally unique probe. Its structural novelty reduces the likelihood that observed biological effects are redundant with existing tool compounds, increasing the informational value of screening results. Combined with its measurable A3 receptor affinity [1] and class-level kinase inhibition precedent [2], this compound can be employed in affinity-based proteomics or cellular thermal shift assays (CETSA) to identify novel target engagement profiles within the ATC chemical space.

Quote Request

Request a Quote for 5-amino-1-(4-fluorobenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.